1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a chemically intriguing compound featuring a multifaceted structure that combines sulfonyl, triazolopyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis:
Formation of the triazolopyrimidine core
Synthesize the triazolopyrimidine through a cyclization reaction involving a substituted hydrazine and a pyrimidine derivative under reflux conditions.
Typical solvents: ethanol or methanol.
Reaction time: 12–24 hours.
Attachment of the piperazine ring
Condense the triazolopyrimidine with piperazine under an inert atmosphere.
Use a suitable base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Incorporation of the sulfonyl group
Introduce the sulfonyl group by reacting the intermediate product with 4-chlorobenzenesulfonyl chloride.
Reaction performed in the presence of a base like triethylamine.
Solvent: dichloromethane or chloroform.
Temperature: room temperature to 40°C.
Industrial Production Methods
For industrial-scale production, the process may be optimized for better yields, cost-efficiency, and environmental safety:
Utilize continuous flow chemistry to streamline the multi-step synthesis.
Explore greener solvents and catalysis methods to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Can be oxidized using agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Major products: Sulfone derivatives.
Reduction
Reduction can be achieved using hydrogen gas with a palladium or platinum catalyst.
Major products: Amine derivatives.
Substitution
Undergoes nucleophilic substitutions, particularly at the sulfonyl chloride group.
Common reagents: thiols, amines, or alcohols.
Major products: Sulfonamide, sulfonate, and sulfone derivatives.
Scientific Research Applications
Chemistry
Catalysis
Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition
Investigated as a potential inhibitor for enzymes such as kinases and proteases.
Shows promise in modulating biological pathways involved in diseases.
Medicine
Pharmacological Research
Evaluated for its anti-cancer and anti-inflammatory properties.
Potential therapeutic use in treating various chronic conditions.
Industry
Material Science
Utilized in the development of advanced polymers and materials with unique mechanical properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can disrupt or enhance biological pathways, leading to potential therapeutic effects:
Molecular targets: : Protein kinases, cell surface receptors.
Pathways: : Signal transduction, apoptosis regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-piperazine
Shares the sulfonyl-piperazine moiety but lacks the triazolopyrimidine structure.
Less complex and possibly less versatile in applications.
4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine
Contains the triazolopyrimidine-piperazine structure but without the sulfonyl group.
Different reactivity and binding profile.
Uniqueness
The incorporation of both sulfonyl and triazolopyrimidine groups in 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine makes it particularly versatile and capable of diverse interactions and applications.
That should cover it! Any other deep dives you fancy?
Properties
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O2S/c1-15-2-6-17(7-3-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQSOUGFHCFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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